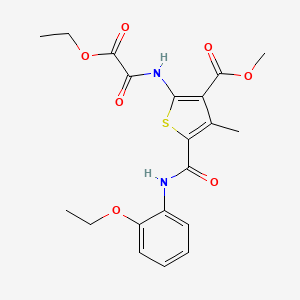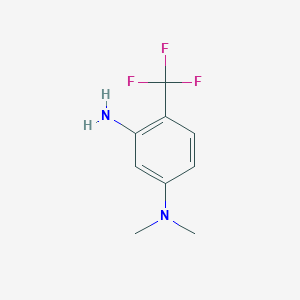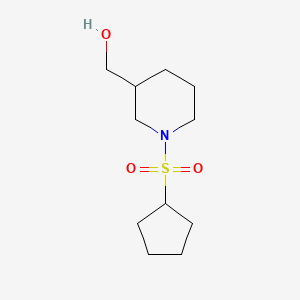![molecular formula C39H74NaO10P B12077216 sodium;2,3-dihydroxypropyl [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12077216.png)
sodium;2,3-dihydroxypropyl [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;2,3-dihydroxypropyl [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate is a complex organic compound with a molecular formula of C42H80NaO10P. This compound is a type of phospholipid, which plays a crucial role in various biological processes, including cell membrane structure and function.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2,3-dihydroxypropyl [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate typically involves the esterification of glycerol with fatty acids, followed by phosphorylation. The reaction conditions often require the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained.
Esterification: Glycerol is reacted with octadec-9-enoic acid and pentadecanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the ester bonds.
Phosphorylation: The esterified product is then reacted with phosphoric acid or a phosphorylating agent like phosphorus oxychloride. This step is typically conducted under controlled pH conditions to ensure the formation of the phosphate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques such as chromatography and crystallization ensures the final product’s purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the unsaturated fatty acid moiety. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can occur at the ester bonds, converting them back to alcohols and fatty acids. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The phosphate group can participate in substitution reactions, where it is replaced by other functional groups. This can be achieved using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous solutions at room temperature.
Reduction: Sodium borohydride; reactions are usually carried out in anhydrous conditions to prevent hydrolysis.
Substitution: Alkyl halides; reactions are performed under basic conditions to facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Formation of epoxides and hydroxylated derivatives.
Reduction: Formation of glycerol and fatty acids.
Substitution: Formation of alkylated phospholipids.
科学的研究の応用
Sodium;2,3-dihydroxypropyl [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid behavior and interactions in various environments.
Biology: Plays a role in membrane biology studies, particularly in understanding membrane fluidity and permeability.
Medicine: Investigated for its potential in drug delivery systems due to its amphiphilic nature, which allows it to form micelles and liposomes.
Industry: Utilized in the formulation of cosmetics and personal care products for its emollient properties.
作用機序
The compound exerts its effects primarily through its incorporation into cell membranes. The amphiphilic nature allows it to integrate into the lipid bilayer, influencing membrane fluidity and permeability. It can also interact with membrane proteins, affecting their function and signaling pathways.
類似化合物との比較
Similar Compounds
Sodium 2,3-dihydroxypropyl (2R)-2-hydroxy-3-(stearoyloxy)propyl phosphate: Similar structure but with different fatty acid chains.
Sodium 2,3-dihydroxypropyl (2R)-2-[(9Z,12Z)-9,12-octadecadienoyloxy]-3-(stearoyloxy)propyl phosphate: Contains polyunsaturated fatty acids, leading to different physical properties.
Sodium 2,3-dihydroxypropyl (2R)-2-[(9Z)-9-octadecenoyloxy]-3-(stearoyloxy)propyl phosphate: Another variant with different fatty acid composition.
Uniqueness
The uniqueness of sodium;2,3-dihydroxypropyl [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate lies in its specific fatty acid composition, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring specific membrane characteristics.
特性
分子式 |
C39H74NaO10P |
|---|---|
分子量 |
757.0 g/mol |
IUPAC名 |
sodium;2,3-dihydroxypropyl [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate |
InChI |
InChI=1S/C39H75O10P.Na/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-39(43)49-37(35-48-50(44,45)47-33-36(41)32-40)34-46-38(42)30-28-26-24-22-20-16-14-12-10-8-6-4-2;/h17-18,36-37,40-41H,3-16,19-35H2,1-2H3,(H,44,45);/q;+1/p-1/b18-17-;/t36?,37-;/m1./s1 |
InChIキー |
HKNXLLMTWZHFCS-RDHWLLTBSA-M |
異性体SMILES |
CCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] |
正規SMILES |
CCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Fluoro-N-isopropyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B12077136.png)
![N,N'-Ethylenebis[N-metylpropane-1,3-diamine]](/img/structure/B12077142.png)







![3'-(4-Methylphenyl)-3,4-dihydro-1h-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B12077209.png)
![N-[9-[5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12077217.png)


![1-(4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}phenyl)ethan-1-one](/img/structure/B12077225.png)
